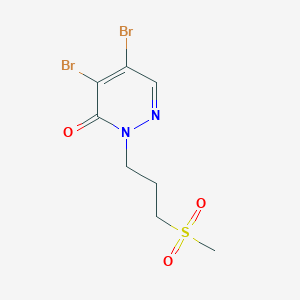
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme GLI transcription factors. GLI transcription factors are involved in the Hedgehog signaling pathway, which plays a critical role in embryonic development and tissue regeneration. The Hedgehog signaling pathway has also been implicated in several types of cancer, making GLI transcription factors an attractive target for cancer therapy.
Mecanismo De Acción
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide inhibits GLI transcription factors by binding to a specific site on the protein. This prevents GLI transcription factors from binding to DNA and activating genes involved in cell proliferation and survival. By inhibiting GLI transcription factors, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been well-tolerated and has demonstrated efficacy in reducing tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is its specificity for GLI transcription factors, which reduces the risk of off-target effects. However, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the cost of synthesizing N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide may be a limitation for some labs.
Direcciones Futuras
Several potential future directions for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide research include:
1. Clinical trials to evaluate the safety and efficacy of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in humans.
2. Combination therapy studies to investigate the potential synergistic effects of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide with other cancer therapies.
3. Studies to explore the role of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in other diseases or conditions where the Hedgehog signaling pathway is implicated, such as fibrosis or neurodegenerative diseases.
4. Development of more efficient and cost-effective synthesis methods for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide.
5. Studies to investigate the potential for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide to overcome drug resistance in cancer cells.
In conclusion, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a promising small molecule inhibitor that targets GLI transcription factors in the Hedgehog signaling pathway. While further research is needed to evaluate its safety and efficacy in humans, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has demonstrated efficacy in preclinical studies and has potential as a cancer therapy.
Métodos De Síntesis
The synthesis of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide involves the condensation of 4-methyl-2-thiophen-2-yl-1,3-thiazol-5-amine with 2-ethylbutyryl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of several types of cancer cells, including pancreatic cancer, basal cell carcinoma, and medulloblastoma. N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-4-11(5-2)9-16-14(18)13-10(3)17-15(20-13)12-7-6-8-19-12/h6-8,11H,4-5,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYVYLOATCGWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)C1=C(N=C(S1)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)





![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)
![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)